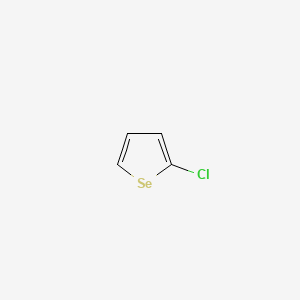![molecular formula C23H17Cl2N3O2 B14752181 (4Z)-2-anilino-4-[[3-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1H-imidazol-5-one](/img/structure/B14752181.png)
(4Z)-2-anilino-4-[[3-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1H-imidazol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4Z)-2-anilino-4-[[3-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1H-imidazol-5-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an imidazole ring, an aniline group, and a dichlorophenyl moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-anilino-4-[[3-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1H-imidazol-5-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2,4-dichlorophenylmethanol: This intermediate is synthesized through the reaction of 2,4-dichlorobenzaldehyde with a reducing agent such as sodium borohydride.
Formation of 3-[(2,4-dichlorophenyl)methoxy]benzaldehyde: The intermediate 2,4-dichlorophenylmethanol is then reacted with 3-hydroxybenzaldehyde under acidic conditions to form the desired aldehyde.
Synthesis of the final compound: The final step involves the condensation of 3-[(2,4-dichlorophenyl)methoxy]benzaldehyde with 2-anilino-1H-imidazol-5-one in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(4Z)-2-anilino-4-[[3-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1H-imidazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aniline and dichlorophenyl moieties, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide); often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in halogenated or alkylated derivatives.
科学的研究の応用
(4Z)-2-anilino-4-[[3-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1H-imidazol-5-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of (4Z)-2-anilino-4-[[3-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1H-imidazol-5-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to the modulation of their activity.
Pathways Involved: The compound can influence various cellular pathways, including signal transduction, apoptosis, and cell proliferation. For example, it may inhibit the activity of certain kinases or transcription factors, leading to the suppression of cancer cell growth.
類似化合物との比較
Similar Compounds
(4Z)-2-anilino-4-[[3-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1H-imidazol-5-one: shares structural similarities with other imidazole derivatives and aniline-containing compounds.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C23H17Cl2N3O2 |
|---|---|
分子量 |
438.3 g/mol |
IUPAC名 |
(4Z)-2-anilino-4-[[3-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1H-imidazol-5-one |
InChI |
InChI=1S/C23H17Cl2N3O2/c24-17-10-9-16(20(25)13-17)14-30-19-8-4-5-15(11-19)12-21-22(29)28-23(27-21)26-18-6-2-1-3-7-18/h1-13H,14H2,(H2,26,27,28,29)/b21-12- |
InChIキー |
NYIMWDWEKSPBAR-MTJSOVHGSA-N |
異性体SMILES |
C1=CC=C(C=C1)NC2=N/C(=C\C3=CC(=CC=C3)OCC4=C(C=C(C=C4)Cl)Cl)/C(=O)N2 |
正規SMILES |
C1=CC=C(C=C1)NC2=NC(=CC3=CC(=CC=C3)OCC4=C(C=C(C=C4)Cl)Cl)C(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


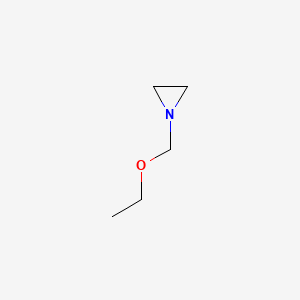

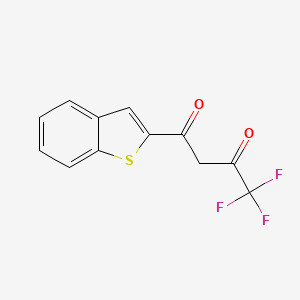

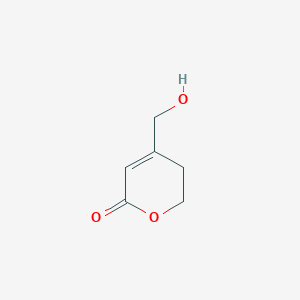

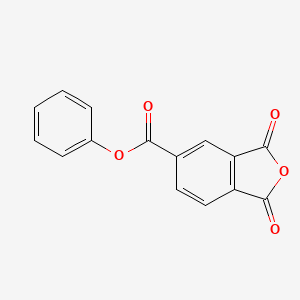
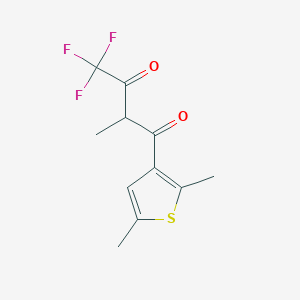
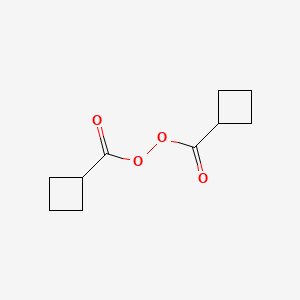
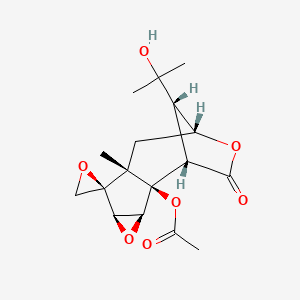
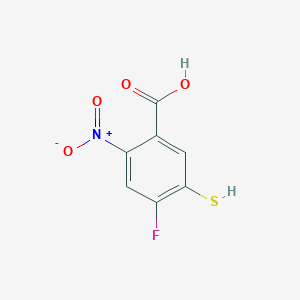
![[Orn5]-URP acetate](/img/structure/B14752167.png)
![(1R,6R,8R,9R,10R,15R,17R)-8,17-bis(6-aminopurin-9-yl)-9-fluoro-12-hydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-18-ol](/img/structure/B14752169.png)
